2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene

CAS No.: 153338-22-8

Cat. No.: VC6631623

Molecular Formula: C7H2F5NO3

Molecular Weight: 243.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153338-22-8 |

|---|---|

| Molecular Formula | C7H2F5NO3 |

| Molecular Weight | 243.089 |

| IUPAC Name | 1,3-difluoro-4-nitro-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H |

| Standard InChI Key | VEKVBPGVBXIISL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F |

Introduction

Structural Characteristics and Nomenclature

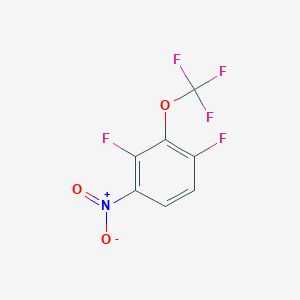

2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene (C₇H₂F₅NO₃) belongs to the class of polyhalogenated nitrobenzenes, characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a trifluoromethoxy group (-OCF₃) at position 3, and a nitro group (-NO₂) at position 1 (Figure 1). The trifluoromethoxy group introduces strong electron-withdrawing effects, which synergize with the nitro group to polarize the aromatic ring, influencing reactivity in electrophilic and nucleophilic substitutions .

The IUPAC name derives from the parent benzene ring, with substituents prioritized by the Cahn-Ingold-Prelog rules: nitro (-NO₂) as the principal functional group, followed by trifluoromethoxy (-OCF₃) and fluorine atoms. X-ray crystallography of analogous compounds, such as 2,4-difluoronitrobenzene, reveals planar aromatic systems with bond angles distorted by steric and electronic effects .

Synthetic Methodologies

Ullmann Coupling and Halogen Exchange

Patent CN102399152B demonstrates the utility of copper-catalyzed Ullmann coupling for synthesizing bis(halophenoxy)nitrobenzenes . Adapting this approach, 3-trifluoromethoxy-2,4-difluoronitrobenzene could form via coupling between 2-chloro-4-trifluoromethylphenol and a fluorinated nitrobenzene precursor under basic conditions. Halogen exchange reactions using cesium fluoride or tetrabutylammonium fluoride, as reported for fluorinated oxadiazoles , may further refine substituent placement.

Challenges in Monosubstitution

The synthesis of monosubstituted derivatives, as observed in attempts to isolate 4-fluoro-4′-nitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide , highlights the difficulty of achieving selective functionalization in polyhalogenated systems. Kinetic vs. thermodynamic control, solvent polarity, and temperature gradients must be optimized to avoid undesired disubstitution or decomposition.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for 2,4-difluoro-3-(trifluoromethoxy)nitrobenzene are unavailable, analogs suggest a boiling point range of 240–260°C and a density of ~1.6 g/cm³ . The trifluoromethoxy group likely enhances thermal stability compared to non-fluorinated analogs, as seen in 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide .

Spectroscopic Signatures

-

¹⁹F NMR: Expected resonances at δ -55 to -60 ppm for -OCF₃ and δ -110 to -115 ppm for aromatic fluorine .

-

IR Spectroscopy: Strong absorbance at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), with C-F stretches near 1200 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peak at m/z 273 (C₇H₂F₅NO₃⁺), with fragments corresponding to loss of -NO₂ (m/z 227) and -OCF₃ (m/z 190) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient ring favors nucleophilic displacement of fluorine atoms. For example, amination or alkoxylation could proceed at position 4 (para to -NO₂), leveraging the activating effect of the nitro group. This mirrors reactions in 2,4-difluoronitrobenzene, where fluoride displacement by amines occurs under mild conditions .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (Fe/HCl) would convert the -NO₂ group to -NH₂, yielding 2,4-difluoro-3-(trifluoromethoxy)aniline. This intermediate could serve as a building block for pharmaceuticals, analogous to antibacterial fluoroquinolones.

Radical Reactions

The trifluoromethoxy group may participate in radical-mediated C-F bond activation, enabling cross-coupling reactions. Such pathways are under investigation for fluorinated oxadiazoles , suggesting potential applications in polymer chemistry.

Industrial and Research Applications

Pharmaceutical Intermediates

Fluorinated nitrobenzenes are precursors to protease inhibitors and kinase modulators. The trifluoromethoxy group’s lipophilicity and metabolic stability make it a valuable motif in drug design, as seen in antiviral agents like Oseltamivir.

Agrochemicals

Herbicides and fungicides frequently incorporate trifluoromethoxy substituents for enhanced soil persistence and bioavailability. For example, the sulfonylurea herbicide trifloxysulfuron shares structural similarities with the target compound.

Energetic Materials

Nitroaromatics with fluorinated groups are explored as insensitive munitions. The combination of -NO₂ and -OCF₃ could yield materials with high energy density and low sensitivity to impact, though stability studies are required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume